Cas no 338967-53-6 (N-benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine)
![N-benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine structure](https://www.kuujia.com/scimg/cas/338967-53-6x500.png)
N-benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine Chemical and Physical Properties
Names and Identifiers
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- N-BENZYL-N-[6-[(METHYLSULFONYL)METHYL]-2-(3-PYRIDINYL)-4-PYRIMIDINYL]AMINE
- N-BENZYL-6-[(METHYLSULFONYL)METHYL]-2-(3-PYRIDINYL)-4-PYRIMIDINAMINE
- N-benzyl-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidin-4-amine
- Bionet1_002491
- Oprea1_321145
- HMS575I13
- N-benzyl-6-(methylsulfonylmethyl)-2-pyridin-3-ylpyrimidin-4-amine
- N-benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine
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- Inchi: 1S/C18H18N4O2S/c1-25(23,24)13-16-10-17(20-11-14-6-3-2-4-7-14)22-18(21-16)15-8-5-9-19-12-15/h2-10,12H,11,13H2,1H3,(H,20,21,22)
- InChI Key: SBISHLQSXCYELX-UHFFFAOYSA-N
- SMILES: S(C)(CC1C=C(N=C(C2C=NC=CC=2)N=1)NCC1C=CC=CC=1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 502
- Topological Polar Surface Area: 93.2
- XLogP3: 1.8
N-benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00922017-1g |
N-Benzyl-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidin-4-amine |
338967-53-6 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675547-1mg |
N-benzyl-6-((methylsulfonyl)methyl)-2-(pyridin-3-yl)pyrimidin-4-amine |
338967-53-6 | 98% | 1mg |
¥473 | 2023-04-14 | |
Ambeed | A925690-1g |
N-Benzyl-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidin-4-amine |
338967-53-6 | 90% | 1g |
$350.0 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675547-2mg |
N-benzyl-6-((methylsulfonyl)methyl)-2-(pyridin-3-yl)pyrimidin-4-amine |
338967-53-6 | 98% | 2mg |
¥619 | 2023-04-14 |
N-benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine Related Literature
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
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Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
Additional information on N-benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine
Comprehensive Overview of N-benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine (CAS No. 338967-53-6)
N-benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine (CAS No. 338967-53-6) is a specialized pyrimidine derivative with significant potential in medicinal chemistry and drug discovery. This compound features a unique structural framework, combining a pyrimidine core with benzyl and methylsulfonyl substituents, which are often associated with enhanced bioactivity and pharmacokinetic properties. Researchers are increasingly interested in this molecule due to its potential applications in targeting kinase inhibitors and signal transduction pathways, making it a subject of interest in cancer research and inflammatory diseases.
The compound's CAS No. 338967-53-6 serves as a critical identifier in chemical databases and scientific literature, ensuring precise tracking in pharmaceutical R&D. Its molecular structure includes a 3-pyridinyl group, which is known to improve solubility and binding affinity in biological systems. This attribute aligns with current trends in drug design, where researchers prioritize small molecules with optimized ADME profiles (Absorption, Distribution, Metabolism, and Excretion). As such, N-benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine is frequently discussed in forums focusing on structure-activity relationships (SAR) and lead compound optimization.
In the context of user search trends, queries related to "pyrimidine-based therapeutics" and "methylsulfonyl in drug design" have surged, reflecting growing interest in heterocyclic chemistry. Additionally, the compound's potential role in targeted therapy aligns with popular searches for "kinase inhibitors for oncology" and "small molecule modulators." These keywords highlight the intersection of academic research and industry applications, where CAS No. 338967-53-6 is often cited as a scaffold for novel drug candidates.
From a synthetic chemistry perspective, the preparation of N-benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine involves multi-step organic transformations, including nucleophilic substitutions and cross-coupling reactions. These methods are widely documented in peer-reviewed journals, catering to audiences searching for "efficient pyrimidine synthesis" or "benzylamine derivatives." The compound's methylsulfonyl group also draws attention in discussions about protease inhibition, as similar motifs are found in FDA-approved drugs.
Beyond its chemical properties, CAS No. 338967-53-6 is often explored in computational chemistry studies, where molecular docking and QSAR modeling predict its interactions with biological targets. This aligns with the rise of AI-driven drug discovery, a hot topic in scientific communities. Users frequently search for "in silico screening of pyrimidines" or "machine learning in medicinal chemistry," further emphasizing the relevance of this compound in modern research methodologies.
In summary, N-benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine (CAS No. 338967-53-6) represents a versatile chemical entity with broad implications in drug development. Its structural features and therapeutic potential make it a focal point for both academic investigators and pharmaceutical innovators. By addressing trending search terms like "kinase inhibitor scaffolds" and "pyrimidine ADME optimization," this overview bridges scientific rigor with user-centric accessibility, ensuring its value for diverse audiences.
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